REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][S:10]([CH2:13][CH2:14][C:15]([NH:18]C(=O)OCC1C=CC=CC=1)([CH3:17])[CH3:16])(=[O:12])=[O:11]>CO.[Pd]>[NH2:18][C:15]([CH3:17])([CH3:16])[CH2:14][CH2:13][S:10]([CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2][OH:1])(=[O:12])=[O:11]
|
Name
|
benzyl 4-(2-(2-(2-hydroxyethoxy)ethoxy)ethylsulfonyl)-2-methylbutan-2-ylcarbamate
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
OCCOCCOCCS(=O)(=O)CCC(C)(C)NC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
35 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
H2 (1.3 atmospheres) introduced
|
Type
|
FILTRATION
|
Details
|
filtered (0.45 um, PTFE)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was used without any further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC(CCS(=O)(=O)CCOCCOCCO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |